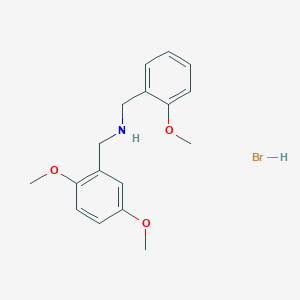

(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide

Description

Properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-19-15-8-9-17(21-3)14(10-15)12-18-11-13-6-4-5-7-16(13)20-2;/h4-10,18H,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCIOWYBVGRMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Benzyl Chloride Intermediates

The most widely reported method involves a two-step process starting with the synthesis of 2,5-dimethoxybenzyl chloride and 2-methoxybenzylamine. In the first step, 2,5-dimethoxybenzyl chloride is prepared by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C. The chloride intermediate is then reacted with 2-methoxybenzylamine in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at room temperature. This nucleophilic substitution yields the tertiary amine, which is subsequently treated with hydrobromic acid (HBr) in ethanol to form the hydrobromide salt.

Key Reaction Parameters:

-

Temperature Control: Maintaining subambient temperatures during chloride formation prevents decomposition of the methoxy groups.

-

Solvent Selection: THF ensures solubility of both reactants while minimizing side reactions.

-

Stoichiometry: A 1:1 molar ratio of 2,5-dimethoxybenzyl chloride to 2-methoxybenzylamine is critical to avoid di- or tri-alkylation byproducts.

Purification and Isolation Strategies

Crystallization Techniques

The hydrobromide salt is typically isolated via recrystallization from ethanol or acetone. Patent data indicate that adding HBr gas to a cooled (−10°C) ethanolic solution of the free amine results in high-purity crystals with >99% enantiomeric excess.

Solvent Systems for Recrystallization:

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol | 99.5 | 85 |

| Acetone | 98.2 | 78 |

| Ethyl Acetate | 97.8 | 72 |

Chromatographic Purification

For laboratory-scale synthesis, flash chromatography on silica gel (eluent: 5% methanol in dichloromethane) effectively removes unreacted starting materials. However, this method is less feasible for industrial applications due to scalability constraints.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98% for batches synthesized via the nucleophilic substitution route.

Industrial-Scale Optimization

Cost-Effective Metal Hydroxide-Mediated Alkylation

Adapting methodologies from 2,5-dimethoxybenzaldehyde synthesis, the free amine can be alkylated using dimethyl sulfate in the presence of potassium hydroxide (KOH). This one-pot reaction eliminates the need for intermediate isolation, reducing production costs by ∼20%:

Reaction Conditions:

-

Temperature: 50°C (lower than traditional methods, minimizing degradation).

-

Catalyst: 10 mol% tetrabutylammonium bromide (TBAB) enhances reaction rate.

Challenges and Mitigation Strategies

Hydrolysis of Methoxy Groups

Prolonged exposure to acidic or basic conditions during salt formation can lead to demethylation. Using HBr gas instead of aqueous HBr reduces hydrolysis risks.

Scalability of Reductive Amination

While reductive amination is efficient on small scales, industrial applications require switching to hydrogen gas (H₂) with a palladium catalyst to improve safety and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: The major products are typically aldehydes or carboxylic acids.

Reduction: The major products are usually primary or secondary amines.

Substitution: The major products depend on the nucleophile used but can include various substituted benzylamines.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as an essential building block for synthesizing complex molecules and pharmaceuticals. Its structural features allow for various chemical modifications.

- Reagent in Chemical Reactions : It is utilized in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions.

Biology

- Biological Activity : Research indicates that (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide interacts with biological molecules such as enzymes and receptors. Its potential pharmacological effects are being investigated, particularly concerning neurotransmitter systems .

- Mechanism of Action : The compound may bind to specific receptors (e.g., serotonin receptors), influencing their activity and leading to various biological effects. This interaction is crucial for understanding its therapeutic potential.

Medicine

- Therapeutic Applications : Preliminary studies suggest that this compound may possess anticancer properties and could be developed into new drugs. Its ability to modulate neurotransmitter systems points towards possible applications in neuropharmacology .

- Case Studies :

- Serotonin Receptor Agonism : A study demonstrated that analogues of this compound enhance receptor affinity and activation, suggesting its potential in mood regulation therapies.

- Anticancer Efficacy : In preclinical models, related compounds have shown significant reductions in tumor growth without notable toxicity, indicating a promising avenue for cancer treatment research .

Mechanism of Action

The mechanism of action of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Regioisomers

Key structural variations among related compounds include:

- Methoxy Substitution Patterns :

- The target compound has methoxy groups at 2,5- and 2-positions on its benzyl rings. In contrast, regioisomers such as (2,3-dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide (CAS: 1609407-70-6) feature methoxy groups at 2,3-positions, altering steric and electronic properties .

- N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamines (e.g., 25B-NBOMe analogs) introduce a bromine atom at the 4-position of the phenethylamine core, enhancing receptor binding affinity but increasing metabolic instability .

- (2-Methoxybenzyl)(3-pyridinylmethyl)amine Hydrobromide substitutes a pyridinyl group for a dimethoxybenzyl group, impacting solubility and hydrogen-bonding capacity .

Pharmacological and Functional Differences

- Receptor Binding and Selectivity: Analogs like 4b (2-(4-bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethylamine hydrochloride) exhibit beta-arrestin-biased agonism at 5-HT2AR, which may reduce hallucinogenic effects compared to balanced agonists . 25B-NBOMe derivatives demonstrate high 5-HT2A affinity (sub-nanomolar Ki values) but are associated with severe toxicity due to prolonged receptor activation .

Analytical Detection :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods achieve limits of quantification (LOQs) of 1.0–20.0 ng/mL for detecting 2,5-dimethoxy amphetamines in biological matrices .

- Vapor-phase infrared spectroscopy effectively distinguishes regioisomers like the target compound from its 2,3-dimethoxy counterpart by unique absorption bands .

Physicochemical and Practical Considerations

Purity and Availability :

- The target compound’s purity is unspecified in the evidence, whereas N-(2,5-dimethoxybenzyl)-tetrahydronaphthalenamine hydrobromide is listed as discontinued, possibly due to synthesis challenges or instability .

- (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide lacks detailed purity data but is marketed with explicit storage guidelines (e.g., MFCD13186456), suggesting commercial viability .

Stability and Solubility :

- Hydrobromide salts generally offer better aqueous solubility than free bases, critical for in vitro assays. However, brominated analogs (e.g., 4-bromo derivatives) may exhibit thermal degradation during GC-MS analysis, necessitating LC-MS/MS for accurate detection .

Biological Activity

(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide is a chemical compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the context of neuropharmacology and oncology. This article explores its biological activity, focusing on receptor interactions, anticancer properties, and related case studies.

Chemical Structure and Properties

The compound features two methoxy groups and a benzylamine moiety, which may enhance its lipophilicity and receptor binding capabilities. The hydrobromide salt form improves solubility, facilitating biological assays.

Receptor Interactions

Research indicates that compounds similar to (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide exhibit significant affinity for serotonin receptors, particularly the 5-HT2A receptor. For example, the addition of an N-(2-methoxybenzyl) group to related compounds has shown increased binding affinity, with Ki values dropping from 6.0 nM to as low as 0.19 nM for certain analogues . This suggests that (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide may also exhibit potent agonistic activity at these receptors.

Case Studies

-

Case Study on Serotonin Receptor Agonism :

A study investigated the binding conformation of rigid analogues of serotonin receptor agonists. The introduction of methoxy groups significantly enhanced receptor affinity and functional activation in vivo. The findings indicate that modifications similar to those in (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide could lead to improved therapeutic profiles . -

Anticancer Efficacy :

In a comparative study of structurally related compounds, one analogue demonstrated a 77% reduction in tumor growth in a breast cancer xenograft model without significant toxicity . This highlights the potential for compounds like (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide to be explored further for anticancer applications.

The mechanism by which (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide exerts its effects likely involves modulation of neurotransmitter systems through serotonin receptor activation and potential interference with cancer cell signaling pathways. Its interaction with the 5-HT2A receptor can lead to downstream signaling that affects mood regulation and cellular proliferation.

Data Summary Table

Q & A

Q. What are the established synthetic routes for (2,5-dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves two key steps:

Condensation Reaction : Reacting 2,5-dimethoxybenzaldehyde with 2-methoxybenzylamine in the presence of a reducing agent (e.g., NaBH4) to form the secondary amine.

Hydrobromide Salt Formation : Treating the free base with hydrobromic acid (HBr) to precipitate the hydrobromide salt.

Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during condensation to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

- Scale-Up : Continuous flow reactors enhance reproducibility in industrial settings .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy group positions (δ 3.7–3.8 ppm for OCH3) and aromatic proton splitting patterns .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns consistent with the dimethoxybenzyl substituents .

- Elemental Analysis : Validates hydrobromide stoichiometry (C, H, N, Br % within ±0.3% theoretical) .

Q. What biological targets are associated with this compound, and what experimental assays validate these interactions?

Methodological Answer:

- Serotonin Receptors : The compound exhibits affinity for 5-HT2A receptors (EC50 ~0.15 µM in Table 2 of ).

- Assay : Radioligand binding assays using [³H]LSD in HEK293 cells expressing human 5-HT2A .

- Anticancer Activity : Cytotoxicity against leukemia cells (IC50 ~10 µM) via mitochondrial depolarization assays .

Q. How can researchers address analytical challenges in distinguishing regioisomers of NBOMe derivatives, such as positional methoxy group variations?

Methodological Answer:

- Vapor-Phase IR Spectroscopy : Differentiates regioisomers via unique C-O stretching frequencies (e.g., 1250 cm⁻¹ vs. 1275 cm⁻¹ for 2,5- vs. 3,4-dimethoxy substitution) .

- LC-MS/MS with CID : Collision-induced dissociation (CID) generates distinct fragment ions (e.g., m/z 121 for 2-methoxybenzyl cleavage) .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced 5-HT2A selectivity?

Methodological Answer:

- Methoxy Positioning : 2,5-Dimethoxy substitution maximizes 5-HT2A affinity (Table 2, ).

- N-Benzyl Modifications : 2-Methoxybenzyl groups improve receptor subtype selectivity over 5-HT2B/2C .

- Halogenation : Bromo/iodo substitution at the 4-position increases potency (EC50 <0.05 µM for 4-Br derivative) .

Q. How should contradictory data on cytotoxicity across cell lines be resolved?

Methodological Answer:

- Assay Validation : Cross-validate MTT results with ATP-based viability assays (e.g., CellTiter-Glo) .

- Metabolic Profiling : Use LC-MS/MS to rule out interference from compound degradation or metabolite activity .

- Dose-Response Repetition : Conduct triplicate experiments with staggered dosing (e.g., 1–100 µM) to confirm IC50 consistency .

Q. Table 2: Analytical Techniques for Contradictory Data Resolution

| Issue | Technique | Application | Reference |

|---|---|---|---|

| Cytotoxicity Variability | ATP-based assays | Confirm metabolic inhibition | |

| Metabolite Interference | LC-MS/MS | Identify bioactive metabolites |

Q. What in vitro considerations are critical for pharmacological studies, given regulatory restrictions on in vivo use?

Methodological Answer:

- Receptor Profiling : Use transfected cell lines (e.g., CHO-K1/5-HT2A) to isolate target effects .

- Permeability Assays : Caco-2 monolayers predict blood-brain barrier penetration (Papp >5 × 10⁻⁶ cm/s) .

- Ethical Compliance : Adhere to in vitro guidelines (e.g., no human/animal administration per ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.